molecular formula C19H28N4O5S B5430883 N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide

Cat. No.: B5430883
M. Wt: 424.5 g/mol
InChI Key: VRXVUTPKPBBZSE-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with dimethyl and morpholinylsulfonyl groups, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5S/c1-21(2)19(25)22-9-7-15(8-10-22)18(24)20-16-3-5-17(6-4-16)29(26,27)23-11-13-28-14-12-23/h3-6,15H,7-14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXVUTPKPBBZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The dimethyl and morpholinylsulfonyl groups are introduced through substitution reactions using reagents like dimethylamine and morpholine-4-sulfonyl chloride.

    Carboxamide Formation: The final step involves the formation of the dicarboxamide groups through reactions with suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The morpholinylsulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-yl)phenyl]piperidine-1,4-dicarboxamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carboxamide: Contains only one carboxamide group, affecting its overall stability and applications.

Uniqueness

N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide is unique due to its dual carboxamide groups and the presence of the morpholinylsulfonyl moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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